(2-Nitrovinyl)cyclopentane
Description
Significance of Nitroalkenes as Versatile Synthons in Chemical Transformations
Nitroalkenes, also known as nitro olefins, are organic compounds that serve as highly versatile building blocks in a multitude of chemical transformations. researcher.lifewikipedia.org Their utility stems from the powerful electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. sci-rad.comresearchgate.net This inherent reactivity renders nitroalkenes excellent Michael acceptors, readily participating in conjugate addition reactions with a wide array of nucleophiles. wikipedia.org
The synthetic potential of nitroalkenes is further underscored by their participation in various cycloaddition reactions. They are effective partners in [3+2] cycloadditions, providing a straightforward route to five-membered heterocyclic systems. sci-rad.com Furthermore, they can act as activated dienophiles in Diels-Alder reactions, facilitating the construction of six-membered rings. wikipedia.orgsci-rad.com The nitro group itself is a versatile functional handle that can be transformed into numerous other functionalities, including amines, imines, nitriles, and amino alcohols, thereby expanding its synthetic utility. sci-rad.com This flexibility has established nitroalkenes as indispensable precursors in the synthesis of complex carbocyclic and heterocyclic frameworks, including those found in bioactive natural products. researchgate.net
Prevalence and Synthetic Importance of Cyclopentane (B165970) Architectures in Organic Frameworks
The cyclopentane ring is a fundamental carbocyclic structure ubiquitous in organic chemistry. nih.gov It is a five-membered cycloalkane that is a component of numerous natural products and biologically significant molecules. nih.govresearchgate.net The synthesis of molecules containing the cyclopentane framework is a central theme in organic chemistry, with particular interest in polyhydroxylated cyclopentane β-amino acids, which are valuable for creating stable peptidomimetics. researchgate.net
Beyond natural products, cyclopentane derivatives are crucial in materials science and industrial applications. For instance, they are used as ligands in the construction of metal-organic frameworks (MOFs), which are materials with high porosity and tunable pore sizes with applications in gas storage and separations. nih.govberkeley.eduacs.org Specifically, 1,2,3,4-cyclopentane tetracarboxylic acid is noted for its ability to form flexible and complex coordination environments with metal ions, leading to MOFs with high specific capacity for energy storage applications. nih.gov In another domain, high-purity cyclopentanes are utilized as process media in Organic Rankine Cycle (ORC) plants, contributing to sustainable power generation from low-temperature heat sources. haltermann-carless.com
Contextualizing (2-Nitrovinyl)cyclopentane within Contemporary Organic Synthesis Research
This compound emerges as a compound of interest by combining the potent reactivity of the nitrovinyl group with the structural significance of the cyclopentane moiety. The conjugation of the nitro group with the vinyl system renders the β-carbon electrophilic, making the compound an effective Michael acceptor. This characteristic allows it to react with various nucleophiles, a property exploited in contemporary organic synthesis.
Research in this area often focuses on asymmetric synthesis, where this compound can serve as a key intermediate for building complex, chiral molecules. For example, organocatalytic Michael additions using this substrate can lead to the formation of chiral centers with high enantioselectivity, which is crucial for the development of new pharmaceuticals. While direct research on this compound is specific, related studies provide valuable context. For instance, the reactions of (E)-2-(2-nitrovinyl)phenol with methyl 2-oxocyclopentane-1-carboxylate have been explored in asymmetric sequential Michael addition and cyclization reactions to produce chiral benzopyrans. buchler-gmbh.combuchler-gmbh.comthieme-connect.com These studies highlight the synthetic strategies that are applicable to this compound, positioning it as a valuable tool in the synthesis of complex organic frameworks.
Chemical Compound Data
Structure
3D Structure
Properties
IUPAC Name |
[(E)-2-nitroethenyl]cyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUJQXPQQYTYQZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98431-67-5 | |
| Record name | 1-CYCLOPENTYL-2-NITROETHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Nitrovinyl Cyclopentane and Analogous Nitrocyclopentane Systems
General Strategies for Nitroalkene Synthesis as Precursors
Nitroalkenes are essential precursors for many of the cyclopentane (B165970) synthesis strategies discussed below. wikipedia.org Their preparation can be achieved through several reliable methods, which activate a carbon-carbon double bond for nucleophilic attack or participation in cycloaddition reactions. wikipedia.org
Key synthetic routes to nitroalkenes include:
Henry Reaction (Nitroaldol Reaction) : This classic method involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgwikipedia.org The resulting nitro-alcohol can then be dehydrated to yield the corresponding nitroalkene. wikipedia.org For instance, benzaldehyde (B42025) and nitromethane (B149229) react via a Henry reaction to produce β-nitrostyrene. wikipedia.org
Direct Nitration of Alkenes : Alkenes can be directly nitrated using various reagents. Methods include using nitryl iodide generated in-situ from silver nitrite (B80452) and iodine, or employing reagents like iron(III) nitrate (B79036) supported on clay (Clayfen). wikipedia.org
Alkene Cross-Metathesis : A modern and efficient approach utilizes alkene cross-metathesis between simple aliphatic nitro compounds and other alkenes, catalyzed by ruthenium catalysts like Grubbs' second-generation catalyst. organic-chemistry.org This method is tolerant of various functional groups and provides a direct route to highly functionalized nitroalkenes. organic-chemistry.org
Condensation of Nitroalkanes with Aldehydes : The condensation of nitroalkanes with various aldehydes can be promoted by catalysts such as 2-hydroxyethylammonium formate, an ionic liquid, to produce β-nitrostyrenes in good yields at room temperature without the need for hazardous solvents. organic-chemistry.org
| Method | Reactants | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Henry Reaction & Dehydration | Aldehyde/Ketone + Nitroalkane | Base, Dehydrating Agent | wikipedia.org |
| Alkene Cross-Metathesis | Nitroalkene + Alkene | Grubbs' Catalyst | organic-chemistry.org |
| Direct Nitration | Alkene | Nitric Oxide/Al₂O₃, Clayfen | wikipedia.org |
| Ionic Liquid-Promoted Condensation | Nitroalkane + Aldehyde | 2-Hydroxyethylammonium formate | organic-chemistry.org |
Direct Approaches to Cyclopentane Ring Formation Incorporating Nitrovinyl Moieties
These strategies focus on constructing the five-membered ring as the key synthetic step, using precursors that already contain the critical nitro functionality.
The Michael reaction, or conjugate addition, is a cornerstone of carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. wikipedia.orgorganic-chemistry.org This reactivity can be harnessed to initiate cyclization cascades that form nitro-substituted cyclopentane rings.
In this approach, a nucleophile (the Michael donor) adds to the β-carbon of the nitroalkene (the Michael acceptor). wikipedia.org If the donor molecule also contains a suitable electrophilic site or a group that can be converted into one, a subsequent intramolecular reaction can close the ring. A general scheme involves the 1,4-addition of a resonance-stabilized carbanion, such as a malonate ester, to a nitroalkene. organic-chemistry.orgorganic-chemistry.org The resulting intermediate can then undergo an intramolecular alkylation or condensation to afford the cyclic product. Research has shown that certain highly functionalized nitroalkenes can undergo rapid cyclization into substituted cyclopentanes upon treatment with reagents like tetrabutylammonium (B224687) fluoride. organic-chemistry.org This annulation strategy provides a powerful tool for building functionalized five-membered rings.
Cycloaddition reactions offer a highly efficient and stereocontrolled route to cyclic systems by forming multiple carbon-carbon bonds in a single step. fiveable.melibretexts.org Various cycloaddition strategies have been developed to synthesize nitrocyclopentane (B1585555) frameworks.
A highly effective method for constructing nitrocyclopentanes is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with nitroalkenes. organic-chemistry.orgnih.govnih.gov This reaction provides direct access to functionalized nitrocyclopentanes with excellent yield and, when using chiral ligands, high enantioselectivity. organic-chemistry.orgnih.gov
The reaction tolerates a wide array of nitroalkenes, including those with electron-rich, electron-poor, heterocyclic, and aliphatic substituents, consistently producing single diastereomers. organic-chemistry.orgnih.gov The resulting nitrocyclopentanes are versatile synthetic intermediates that can be converted into other valuable compounds like cyclopentylamines and cyclopentenones. organic-chemistry.orgacs.org
| Nitroalkene Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 85 | 96 |
| 4-Methoxyphenyl | 86 | 96 |
| 4-Nitrophenyl | 86 | 96 |
| 2-Naphthyl | 84 | 96 |
| 2-Furyl | 78 | 92 |
| Cyclohexyl | 78 | 94 |
The Diels-Alder reaction is a [4+2] cycloaddition that typically forms six-membered rings. fiveable.mewikipedia.org Nitroalkenes, being electron-deficient, are excellent dienophiles for these reactions. wikipedia.org While the direct product is a cyclohexene (B86901) derivative, specific strategies can leverage this reaction to ultimately form five-membered rings.
One such strategy involves the Diels-Alder reaction between a nitroalkene and cyclopentadiene (B3395910). mdpi.com This reaction forms a bicyclic adduct containing a six-membered ring fused to a five-membered ring. Subsequent chemical manipulation, such as a ring-opening reaction of the bicyclic system, can lead to highly substituted cyclopentene (B43876) derivatives. mdpi.com This represents an indirect but powerful pathway from a Diels-Alder reaction to a cyclopentanoid framework. The hetero-Diels-Alder (HDA) variant involves at least one heteroatom in the diene or dienophile system, expanding the scope to the synthesis of heterocyclic systems. wikipedia.orgresearchgate.net
Beyond the well-established [3+2] and [4+2] cycloadditions, other formal cycloaddition strategies have been explored for the synthesis of cyclopentane rings. While not always involving nitroalkenes directly as starting materials, these methods contribute to the toolbox for constructing the core carbocycle.
Formal [2+1+1+1] Cycloaddition : A nickel-catalyzed reductive cocyclooligomerization of enones with three carbene equivalents provides a formal [2+1+1+1] cycloaddition route to cyclopentanes. organic-chemistry.org This demonstrates a modern approach to assembling the five-membered ring from C1 and C2 synthons.
[2+1] and [4+1] Cycloadditions : Theoretical studies have explored the competition between [2+1] and [4+1] cycloaddition pathways for reactions between conjugated nitroalkenes and dichlorocarbene. scispace.com These computational investigations suggest that while a [2+1] cycloaddition to form a nitro-functionalized cyclopropane (B1198618) is kinetically possible, a competing [4+1] pathway may also exist, particularly with 2-substituted nitroethenes. scispace.com These less common pathways highlight the diverse reactivity of the conjugated nitroalkene system.
Cycloaddition Reactions Towards Nitrocyclopentane Frameworks
Ring Contraction and Expansion Routes to Cyclopentanes Bearing Nitro functionalities
The formation of five-membered carbocycles through the rearrangement of larger or smaller ring systems is a powerful strategy in organic synthesis. etsu.edu These methods, which involve the breaking and making of C-C bonds within a cyclic framework, can be broadly categorized as ring contractions and ring expansions. wikipedia.org Such transformations are typically driven by the formation of more stable intermediates or the relief of ring strain. chemistrysteps.com While widely applied, their use in the direct synthesis of nitro-functionalized cyclopentanes is a specialized area.
Ring Contraction Reactions
Ring contractions can be achieved through various mechanisms, including those involving anionic, cationic, or carbenoid intermediates. researchgate.net Two prominent named reactions in this category are the Favorskii and Wolff rearrangements.
Favorskii Rearrangement : This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.org For the synthesis of a nitro-substituted cyclopentane, a hypothetical pathway could involve an α-halocyclohexanone substrate that already contains a nitro group at a remote position. The base-mediated rearrangement would contract the six-membered ring to a five-membered ring, yielding a cyclopentane carboxylic acid derivative with the nitro group intact, provided it does not interfere with the reaction mechanism.
Wolff Rearrangement : The Wolff rearrangement converts an α-diazo-ketone into a ketene, which can be trapped by various nucleophiles. etsu.edu When applied to a cyclic α-diazo-ketone, this reaction results in a ring-contracted product. wikipedia.orgresearchgate.net For instance, the synthesis of a nitrocyclopentane derivative could be envisioned starting from a 2-diazo-cyclohexanone bearing a nitro group. Photochemical or metal-catalyzed (e.g., silver oxide) decomposition of the diazo compound would generate a carbene, which would then undergo rearrangement to a ketene, contracting the ring. Subsequent trapping with water or an alcohol would yield the corresponding nitro-substituted cyclopentane carboxylic acid or ester.
Table 1: Generalized Ring Contraction Methodologies for Nitrocyclopentane Synthesis
| Rearrangement | Starting Material (General) | Key Reagents | Product (General) | Potential for Nitro-Functionality |
|---|---|---|---|---|
| Favorskii | α-Halo-nitrocyclohexanone | Base (e.g., RO⁻) | Nitro-cyclopentane carboxylic acid derivative | Substrate requires a stable nitro group away from the ketone and halide. |
| Wolff | 2-Diazo-nitrocyclohexanone | Light (hν) or Metal Catalyst (e.g., Ag₂O) | Nitro-cyclopentane carboxylic acid derivative | Substrate requires synthesis of the nitro-functionalized α-diazo-ketone. |
Ring Expansion Reactions
Ring expansion reactions are valuable for creating cyclopentane rings from more strained, four-membered precursors. These reactions often proceed through carbocation intermediates, where an endocyclic bond migrates to an exocyclic cationic center, thereby enlarging the ring. wikipedia.orgchemistrysteps.com
Tiffeneau–Demjanov Type Rearrangement : This class of reactions involves the expansion of a cycloalkane ring by one carbon. A classic example is the reaction of a 1-(aminomethyl)cyclobutanol (B574032) with nitrous acid. The diazotization of the primary amine leads to an unstable diazonium salt, which decomposes to form a primary carbocation. This intermediate rapidly rearranges through the migration of a C-C bond from the cyclobutane (B1203170) ring to expand it to a more stable cyclopentanone (B42830). chemistrysteps.com To generate a nitro-functionalized cyclopentane, this strategy would require a cyclobutane precursor bearing a nitro group. The stability of the nitro group under the acidic diazotization conditions would be a critical consideration for the success of such a synthesis.
Table 2: Generalized Ring Expansion Methodology for Nitrocyclopentane Synthesis
| Rearrangement | Starting Material (General) | Key Reagents | Product (General) | Potential for Nitro-Functionality |
|---|---|---|---|---|
| Tiffeneau–Demjanov | 1-(Aminomethyl)nitrocyclobutanol | Nitrous Acid (HNO₂) | Nitro-cyclopentanone | The nitro group must be tolerant to the acidic reaction conditions. |
Multicomponent Reaction Strategies for Constructing (2-Nitrovinyl)cyclopentane Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov This approach offers significant advantages, including operational simplicity, time and energy savings, and high atom economy, making it a powerful tool in modern organic synthesis. nih.govmdpi.com
The construction of this compound derivatives is well-suited to an MCR strategy, particularly through a tandem or domino reaction sequence involving a Knoevenagel condensation followed by a Michael addition. nih.gov A plausible three-component reaction to access this scaffold would involve cyclopentanone, an aldehyde, and a nitroalkane (e.g., nitromethane).
The proposed mechanism for this one-pot synthesis proceeds via two well-established reaction steps:
Knoevenagel Condensation : Initially, the aldehyde and the nitroalkane undergo a base-catalyzed Knoevenagel condensation to form an activated nitroalkene intermediate.
Michael Addition : The same basic catalyst then facilitates the formation of an enolate from cyclopentanone. This enolate acts as a nucleophile in a conjugate Michael addition to the electron-deficient nitroalkene. Subsequent workup would yield the desired substituted this compound derivative.
The versatility of this approach allows for the generation of a diverse library of compounds by simply varying the three starting components. For example, using different substituted aldehydes or functionalized cyclopentanone derivatives can lead to a wide array of final products. This strategy aligns with the principles of diversity-oriented synthesis, which is crucial for drug discovery and materials science. mdpi.com
Table 3: Representative Three-Component Tandem Reaction for this compound Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Reaction Sequence | Product Class |
|---|---|---|---|---|---|
| Cyclopentanone | Aldehyde (R-CHO) | Nitroalkane (R'-CH₂NO₂) | Base (e.g., Piperidine, Et₃N) | Knoevenagel Condensation then Michael Addition | 2-(1-R-2-R'-2-nitrovinyl)cyclopentanone derivatives |
This tandem cyclocondensation-Knoevenagel–Michael reaction pathway is a powerful method for synthesizing complex molecules from simple precursors in a single step. rsc.org The reaction of 2-(2-nitrovinyl)phenols with cyclopentanone derivatives further illustrates the utility of combining these moieties to create complex heterocyclic systems. researchgate.net
Reactivity and Advanced Chemical Transformations of 2 Nitrovinyl Cyclopentane Derivatives
Conjugate Addition Reactions (Michael Additions)
The electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl substituent in (2-nitrovinyl)cyclopentane highly electrophilic. This makes it an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles in a reaction known as the Michael addition or conjugate addition. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. mdpi.com
Intermolecular Michael Additions with Diverse Nucleophilic Reagents
This compound can react with a diverse array of nucleophiles in intermolecular Michael additions. The reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated nitroalkene system. masterorganicchemistry.com Carbon nucleophiles such as enolates derived from ketones (e.g., acetone, cyclohexanone), aldehydes, and dicarbonyl compounds (e.g., malonates, β-ketoesters) are commonly employed. mdpi.comorganic-chemistry.org For instance, the addition of ketones or aldehydes to nitroalkenes yields γ-nitrocarbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.orgorganic-chemistry.org
Organometallic reagents, such as Grignard reagents, can also add to nitroalkenes. While 1,2-addition to the nitro group can occur, 1,4-conjugate addition is also a possible pathway, particularly for nitroalkenes. beilstein-journals.orgrsc.org Furthermore, heteroatom nucleophiles, including amines and thiols, can participate in aza-Michael and thia-Michael additions, respectively, expanding the synthetic utility of this reaction. wikipedia.org
| Nucleophile Type | Specific Reagent Example | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Ketone | Acetone | γ-Nitroketone | Organocatalyst (e.g., primary amine-thiophosphoramide) | organic-chemistry.org |
| Aldehyde | Isobutyraldehyde | γ-Nitroaldehyde | Organocatalyst (e.g., α,β-dipeptides) | nih.gov |
| β-Ketoester | Methyl 2-oxocyclopentane-1-carboxylate | Substituted nitro compound | Chiral Cu(II) complex | nih.gov |
| Oxazolone | 5H-Oxazol-4-one | α-Alkyl-α-hydroxy carboxylic acid precursor | Organocatalyst (e.g., tertiary amine/thiourea) | acs.org |
| Grignard Reagent | Allylmagnesium bromide | 1,4-conjugate addition product | Standard Grignard conditions | rsc.org |
Intramolecular and Cascade Michael Additions Leading to Fused or Spirocyclic Systems
The Michael addition of a nucleophile tethered to the cyclopentane (B165970) ring or the reacting partner can initiate intramolecular cyclizations or complex cascade sequences. These reactions are highly valuable for the construction of intricate polycyclic frameworks, such as fused or spirocyclic systems, from relatively simple precursors.
One such example is the intramolecular oxy-Michael addition, where a tethered alcohol or silanol (B1196071) attacks the nitrovinyl group. nih.gov This process can lead to the formation of cyclic ethers. More complex transformations, known as cascade or domino reactions, involve a sequence of bond-forming events initiated by a Michael addition. For example, the reaction of a Michael donor with a substrate like 2-(2-nitrovinyl)phenol can trigger a Michael addition followed by an intramolecular cyclization (e.g., hemiketalization or lactonization), yielding chiral benzopyran or spirocyclic derivatives. researchgate.netthieme-connect.combuchler-gmbh.com These cascade reactions allow for the rapid assembly of complex molecules with multiple stereocenters in a single synthetic operation. nih.govacs.org The use of this compound in such sequences would be expected to generate cyclopentane-fused or spiro-cyclopentane heterocyclic systems.
| Reaction Type | Reactants | Key Intermediate/Process | Product System | Reference |
|---|---|---|---|---|
| Intramolecular Oxy-Michael Addition | (E)-di-tert-butyl(2-(2-nitrovinyl)phenoxy)silanol | Intramolecular attack of silanol | Chroman derivative | nih.gov |
| Domino Michael-Cyclization | 2-(2-Nitrovinyl)phenol and methyl cyclopentanone-2-carboxylate | Intermolecular Michael addition followed by intramolecular lactonization | Spiro[chroman-3,1'-cyclopentane] | researchgate.netbuchler-gmbh.com |
| Domino Michael-Michael Cascade | Nitroolefin and 2-nitro-3-arylacrylate | Sequential Michael additions | Spirocyclopentane oxindole | acs.org |
| Cascade Intermolecular/Intramolecular Cycloaddition | 2-Alkynyl indoles and (E)-1-azido-2-(2-nitrovinyl)benzenes | Michael addition followed by azide/alkyne cycloaddition | Tetracyclic indolo[2,3-c] organic-chemistry.orgnih.govacs.orgtriazolo[1,5-a] organic-chemistry.orgbenzazepines | nih.gov |
Asymmetric Michael Additions Using Chiral Catalytic Systems
The development of asymmetric catalysis has enabled the enantioselective Michael addition to nitroalkenes like this compound, providing access to chiral products of high value in pharmaceuticals and natural product synthesis. Organocatalysis has emerged as a particularly powerful strategy, utilizing small chiral organic molecules to induce stereoselectivity. mdpi.comorganic-chemistry.org
A variety of chiral catalysts have been successfully employed. Bifunctional catalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor moiety (like thiourea (B124793) or squaramide), are highly effective. acs.orgthieme-connect.combohrium.com These catalysts activate the nitroalkene and the nucleophile simultaneously, facilitating a highly organized transition state. Examples include proline-derived thioureas, cinchona alkaloid-based squaramides, and dipeptides. nih.govresearchgate.netbohrium.com These systems can achieve excellent yields, diastereoselectivities, and enantioselectivities (up to 99% ee) in the addition of aldehydes, ketones, and other nucleophiles to nitroolefins. organic-chemistry.orgacs.orgbohrium.com The choice of catalyst, solvent, and reaction conditions can be fine-tuned to control the stereochemical outcome of the reaction. organic-chemistry.orgacs.org
| Catalyst Type | Example Catalyst | Reaction | Stereoselectivity | Reference |
|---|---|---|---|---|
| Primary Amine-Thiophosphoramide | Derived from (R,R)-1,2-diphenylethane-1,2-diamine | Acetone + Nitroolefins | Up to >99% ee | organic-chemistry.org |
| Tertiary Amine/Thiourea | L-tert-leucine-derived | 5H-Oxazol-4-ones + Nitroolefins | Up to 99% ee, >19:1 dr | acs.org |
| Dipeptides | α,β-Dipeptides | Isobutyraldehyde + Nitroolefins | High enantioselectivity | nih.gov |
| Amino-Squaramide | Quinine-based squaramide | Methyl cyclopentanone-2-carboxylate + 2-(2-Nitrovinyl)phenol | 99% ee, >99:1 dr | researchgate.net |
| Diarylprolinol Silyl (B83357) Ether | Combined with ionic-liquid-supported benzoic acid | Aldehydes + Nitroolefins | Up to 99% ee | organic-chemistry.org |
Cycloaddition Chemistry of the Nitrovinyl Moiety
Beyond conjugate addition, the π-system of the nitrovinyl group in this compound can participate directly in cycloaddition reactions. The electron-deficient nature of the double bond allows it to act as a reactive component in several important cycloaddition processes.
[3+2] Cycloadditions with Azomethine Ylides and Other Dipoles
The nitrovinyl group is an effective dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. A prominent example is the reaction with azomethine ylides, which are typically generated in situ. nih.govresearchgate.net This reaction provides a direct route to highly substituted pyrrolidine (B122466) rings, which are core structures in many biologically active alkaloids. researchgate.netsci-rad.com The cycloaddition of an azomethine ylide to this compound would yield a spirocyclic or fused pyrrolidine system containing the cyclopentane ring. The reaction is often highly regioselective and can be rendered enantioselective through the use of chiral catalysts. nih.govrsc.org
| Dipole | Dipolarophile | Product | Key Features | Reference |
|---|---|---|---|---|
| Azomethine Ylide (from isatin (B1672199) and sarcosine) | Electron-deficient olefins | Substituted Pyrrolidines | Access to complex heterocyclic scaffolds | researchgate.net |
| Stable Azomethine Ylides (e.g., isoquinolinium methylides) | Enals | Pyrroloisoquinolines | Organocatalytic, high enantioselectivity | rsc.org |
| Cyclic Azomethine Ylides | 1-Aryl-4-chloro-5-(2-nitrovinyl)-1H-imidazoles | Fused Pyrrolidine Systems | Leads to expected cycloadducts in good yields (68-85%) | sci-rad.com |
[4+2] Cycloadditions (Diels-Alder Reactions) with Conjugated Dienes
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. researchgate.netwikipedia.orglibretexts.org In this reaction, the electron-deficient double bond of this compound allows it to function as an efficient dienophile, reacting with electron-rich conjugated dienes. mdpi.com The reaction proceeds in a concerted fashion and is highly stereospecific, allowing for predictable control over the stereochemistry of the resulting cyclohexene (B86901) ring. The versatility of the Diels-Alder reaction has made it a cornerstone in the total synthesis of complex natural products. rsc.orgrsc.org The reaction of this compound with a diene like cyclopentadiene (B3395910) or furan (B31954) would lead to the formation of a bicyclic or polycyclic adduct containing a cyclopentane ring fused to a newly formed six-membered ring. mdpi.com
| Diene Example | Dienophile | Product Type | Reaction Characteristics | Reference |
|---|---|---|---|---|
| Cyclopentadiene | This compound | Bicyclic adduct | Forms a new six-membered ring fused to the cyclopentane | mdpi.com |
| Anthracene | This compound | Polycyclic adduct | Reaction can sometimes compete with Michael addition | mdpi.com |
| 1-Substituted-3-(2-nitrovinyl)indoles (acting as diene) | Quinones | Aromatized 1:1 adducts | Reaction involves elimination of nitrous acid | researchgate.net |
Influence of Substituent Patterns on Cycloaddition Regio- and Stereoselectivity
The regio- and stereochemical outcomes of cycloaddition reactions involving this compound derivatives are intricately linked to the nature and position of substituents on both the cyclopentane ring and the nitrovinyl group. These substituents exert electronic and steric effects that direct the approach of the reacting partner, ultimately controlling the architecture of the resulting cyclic products.
Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the mechanisms and selectivities of these reactions. mdpi.comresearchgate.net For instance, in [2+2] cycloadditions, the regioselectivity is often governed by the nucleophilic attack on the electrophilically activated β-carbon of the nitrovinyl moiety. mdpi.com The stereoselectivity, or the retention of the initial substituent configuration, can suggest a concerted or a stepwise mechanism with a short-lived intermediate. mdpi.com
In [3+2] cycloaddition reactions, which are a common method for constructing five-membered heterocyclic rings, the substituent patterns play a crucial role in determining both regio- and stereoselectivity. researchgate.netnih.gov The electronic properties of the substituents on the reactants can dictate the reaction pathway. researchgate.net For example, the reaction between a nitrone and a this compound derivative will yield different regioisomers depending on the electronic nature of the substituents on both molecules. researchgate.net
The presence of chiral auxiliaries or catalysts can induce high levels of stereoselectivity in these cycloadditions. rsc.orgnih.gov For example, chiral photosensitizers have been used to catalyze stereoselective intramolecular [2+2] photocycloaddition reactions. rsc.org Similarly, organocatalysts can be employed to control the stereochemical outcome of Michael additions to nitroalkenes, a reaction that often precedes a cycloaddition. ua.es
Table 1: Influence of Substituents on Cycloaddition Reactions
| Reaction Type | Substituent Effect | Outcome |
| [2+2] Cycloaddition | Electron-withdrawing groups on the nitrovinyl moiety | Enhanced regioselectivity due to increased electrophilicity of the β-carbon. mdpi.com |
| [3+2] Cycloaddition | Electronic disparity between substituents on the dipole and dipolarophile | High regioselectivity. researchgate.netnih.gov |
| Catalytic Cycloaddition | Presence of a chiral catalyst | High stereoselectivity (enantio- and diastereoselectivity). rsc.orgnih.gov |
Transformations of the Nitro Group in this compound Scaffolds
The nitro group in this compound derivatives is a versatile functional handle that can be transformed into a variety of other important functionalities, significantly broadening the synthetic utility of this class of compounds. ucl.ac.uk
The reduction of the nitro group is a fundamental transformation that provides access to primary amines and carbonyl compounds.
Reduction to Amines: The conversion of the nitro group to a primary amine is a common and highly useful transformation. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgmasterorganicchemistry.com Other reducing agents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite are also effective. wikipedia.orgmasterorganicchemistry.com For α,β-unsaturated nitro compounds like this compound, catalytic hydrogenation is often preferred as it can also reduce the double bond, leading to saturated amino cyclopentane derivatives. wikipedia.org Reductive amination, a process that involves the in situ formation and reduction of an imine, offers another route to substituted amines. masterorganicchemistry.commdpi.com
Conversion to Carbonyl Compounds (Nef Reaction): The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a ketone or an aldehyde. wikipedia.orgorganic-chemistry.org The reaction typically involves the formation of a nitronate salt by treatment with a base, followed by acid hydrolysis to yield the carbonyl compound and nitrous oxide. wikipedia.orgresearchgate.net The traditional use of strong acids can sometimes lead to harsh reaction conditions. wikipedia.org Milder and more selective methods have been developed, employing oxidizing agents like oxone or permanganates, or reductive methods using reagents like titanium(III) chloride. wikipedia.orgorganic-chemistry.orgresearchgate.net The Nef reaction on this compound derivatives, after reduction of the double bond, would provide access to valuable cyclopentanone (B42830) scaffolds. mdma.ch
Table 2: Reagents for Reductive Transformations of the Nitro Group
| Transformation | Reagent(s) | Product |
| Reduction to Amine | H₂, Pd/C; Fe, HCl; SnCl₂ | Primary Amine wikipedia.orgmasterorganicchemistry.com |
| Nef Reaction | 1. Base (e.g., NaOEt) 2. Acid (e.g., H₂SO₄) | Carbonyl (Ketone/Aldehyde) wikipedia.orgorganic-chemistry.org |
| Reductive Nef Reaction | TiCl₃ | Carbonyl (Ketone/Aldehyde) researchgate.net |
Beyond amines and carbonyls, the nitro group can be a precursor to other valuable functional groups. For instance, under specific reductive conditions, nitro compounds can be converted to oximes or hydroxylamines. ucl.ac.ukwikipedia.org The reduction of nitro compounds with reagents like tin(II) chloride or chromium(II) chloride can yield oximes. wikipedia.org The formation of hydroxylamines can be achieved using reducing agents like diborane (B8814927) or zinc metal in the presence of ammonium (B1175870) chloride. wikipedia.org These functionalities can then be further elaborated into other molecular structures.
Further Functionalization and Derivatization of the Cyclopentane Ring System
The cyclopentane ring in this compound derivatives can be further functionalized to create more complex and diverse molecular architectures. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov The existing nitrovinyl group can direct the introduction of new substituents to specific positions on the ring.
Following transformations of the nitrovinyl group, the resulting functional groups can be used to introduce additional complexity. For example, an amino group can be acylated or alkylated, while a carbonyl group can undergo aldol (B89426) condensations, Wittig reactions, or other carbonyl-based transformations.
Stereochemical Control in 2 Nitrovinyl Cyclopentane Chemistry
Enantioselective Synthetic Routes to Chiral (2-Nitrovinyl)cyclopentane Derivatives
The synthesis of enantiomerically enriched cyclopentane (B165970) derivatives is a significant challenge in organic chemistry. The development of enantioselective methods to access chiral this compound derivatives has been a focus of considerable research, with both organocatalytic and transition metal-catalyzed approaches proving effective.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. hilarispublisher.comscienceopen.com In the synthesis of chiral cyclopentane derivatives, organocatalysts, such as chiral amines, thioureas, and squaramides, have been successfully employed to induce high levels of enantioselectivity. scienceopen.comresearchgate.netrsc.orgacs.orgresearchgate.net These catalysts operate through various activation modes, including the formation of enamines or iminium ions, and through hydrogen bonding interactions. hilarispublisher.commdpi.comnih.gov
A key strategy involves the asymmetric Michael addition of nucleophiles to nitroalkenes. researchgate.netmdpi.com For instance, chiral primary amine thioureas derived from (1R,2R)-1,2-diphenylethane-1,2-diamine have been shown to effectively catalyze the Michael addition of anthrone (B1665570) to β-nitrostyrene, yielding products with good enantioselectivity. researchgate.net Similarly, bifunctional squaramide organocatalysts have proven to be efficient promoters for the asymmetric domino Michael-Michael reaction of nitroolefins, leading to spirocyclopentane oxindoles with excellent enantioselectivities (up to 97% ee). acs.org The success of these catalysts lies in their ability to create a chiral environment around the reacting species, directing the approach of the nucleophile to one face of the nitroalkene.
The desymmetrization of prochiral cyclopentane derivatives is another effective organocatalytic strategy. For example, the Michael addition of 3-substituted cyclobutanones to trans-β-nitrostyrene derivatives, catalyzed by a thiourea-amino acid catalyst, produces cyclopentane derivatives with moderate enantioselectivities. mdpi.comnih.gov
Table 1: Organocatalytic Asymmetric Michael Additions for the Synthesis of Chiral Cyclopentane Derivatives
| Catalyst Type | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Chiral Primary Amine Thiourea (B124793) | Anthrone and β-Nitrostyrene | Michael Adduct | 80-95 | Good | - | researchgate.net |
| Bifunctional Squaramide | Nitroolefin and 2-Nitro-3-arylacrylate | Spirocyclopentane Oxindole | up to 73 | up to 97 | - | acs.org |
| Thiourea-Amino Acid | 3-Substituted Cyclobutanone and trans-β-Nitrostyrene | Cyclopentane Derivative | - | Moderate | Predominant Isomer | mdpi.comnih.gov |
| Quinine-based Amino-squaramide | 2-(2-Nitrovinyl)phenol and Methyl Cyclopentanone-2-carboxylate | Benzopyran Derivative | 72 | 99 | >99:1 | researchgate.net |
This table is for illustrative purposes and specific values can vary based on reaction conditions.
Transition metal catalysis provides a complementary and powerful approach for the asymmetric synthesis of chiral cyclopentane derivatives. researchgate.netfrontiersin.org Catalytic systems based on metals like palladium, copper, and iridium, in conjunction with chiral ligands, can facilitate a variety of enantioselective transformations. mdpi.comcatalyst-enabling-synthetic-chemistry.comnih.gov
Palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane with β,β-disubstituted nitroalkenes have been shown to produce highly substituted nitrocyclopentanes in excellent yield and enantioselectivity. nih.gov This method allows for the construction of up to three contiguous stereocenters. The choice of chiral ligand is crucial for achieving high levels of stereocontrol in these reactions. mdpi.com
Copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are another effective method for synthesizing chiral heterocyclic compounds, including those with cyclopentane rings. catalyst-enabling-synthetic-chemistry.comnsf.gov The use of chiral ligands enables the enantioselective formation of complex molecular architectures. mdpi.com Furthermore, iridium-catalyzed allylic alkylation of nitronate nucleophiles offers a route to β-stereogenic α-quaternary primary amines, which can be precursors to functionalized cyclopentane derivatives. nih.gov
Table 2: Transition Metal-Catalyzed Asymmetric Syntheses of Chiral Cyclopentane Derivatives
| Metal/Ligand System | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Palladium/Chiral Ligand | [3+2] Cycloaddition | Nitrocyclopentane (B1585555) | Excellent | Excellent | nih.gov |
| Copper/Chiral Ligand | 1,3-Dipolar Cycloaddition | Heterocyclic Cyclopentane | High | High | catalyst-enabling-synthetic-chemistry.comnsf.gov |
| Iridium/tol-BINAP | Allylic Alkylation | β-Stereogenic α-Quaternary Amine | - | - | nih.gov |
This table is for illustrative purposes and specific values can vary based on reaction conditions.
Diastereoselective Processes in Cyclopentane Formation and Functionalization
In addition to controlling enantioselectivity, achieving high diastereoselectivity is crucial when multiple stereocenters are formed in a single reaction. The relative configuration of these stereocenters is often governed by the reaction mechanism and the nature of the catalyst and substrates.
In the context of this compound chemistry, diastereoselectivity is a key consideration in cycloaddition and Michael addition reactions. For instance, in the organocatalytic domino Michael-Michael reaction to form spirocyclopentane oxindoles, good diastereoselectivities are often observed. acs.org Similarly, the palladium-catalyzed [3+2] cycloaddition to form nitrocyclopentanes can generate up to three contiguous stereocenters with controlled relative stereochemistry. nih.gov
The diastereomeric outcome of a reaction can often be influenced by the choice of catalyst and reaction conditions. For example, in the Michael reaction between α-nitroesters and nitroalkenes, it has been shown that using two different bifunctional catalysts with the same absolute backbone chirality can allow for the control of syn or anti selectivity of the Michael adduct. beilstein-journals.org This diastereodivergent approach provides access to different stereoisomers from the same starting materials.
Mechanistic Understanding of Stereocontrol in Reactions Involving this compound
A deep understanding of the reaction mechanism is fundamental to developing and optimizing stereoselective transformations. This includes analyzing the transition states that lead to the observed stereochemical outcomes and understanding the specific roles of the catalyst and ligands in inducing selectivity.
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. libretexts.org By analyzing the structures of these transition states, chemists can often predict which stereoisomer will be formed preferentially. harvard.edu
In palladium-catalyzed [3+2] cycloadditions, the orientation of the substituents in the transition state is crucial. nih.gov To minimize dipolar interactions, the cyano group may orient itself anti-periplanar to the nitro group, and the bulky palladium-ligand complex will arrange itself away from the nitro group, leading to a preferred transition state and thus a specific stereochemical outcome. nih.gov Similarly, in iridium-catalyzed allylations, DFT calculations have revealed early transition states that are less sensitive to steric effects, with regioselectivity being primarily controlled by the electronic properties of the π-allyl complexes. nih.gov
Chiral catalysts and ligands are the architects of asymmetric synthesis, creating a chiral environment that directs the formation of one enantiomer over the other. hilarispublisher.comnumberanalytics.com They achieve this through a variety of non-covalent interactions, such as hydrogen bonding and steric repulsion. mdpi.com
In organocatalysis, bifunctional catalysts, such as chiral thioureas and squaramides, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. rsc.orgresearchgate.net For example, a chiral squaramide catalyst can activate an α,β-unsaturated N-acylated oxazolidinone for sulfa-Michael addition through hydrogen bonding, leading to high stereocontrol. researchgate.net In the case of amine-based catalysts, the formation of a chiral enamine or iminium ion intermediate effectively blocks one face of the substrate, guiding the incoming reagent to the other face. mdpi.comnih.gov
In transition metal catalysis, the chiral ligand bound to the metal center creates a chiral pocket around the active site. mdpi.com The steric and electronic properties of the ligand dictate the geometry of the metal complex and the way in which the substrates coordinate. For instance, in the palladium-catalyzed Suzuki-Miyaura cross-coupling, hydrogen bonding between a BaryPhos ligand and a pyrazole (B372694) substrate is believed to be responsible for the excellent enantioselectivity observed. mdpi.com
Computational and Theoretical Investigations of 2 Nitrovinyl Cyclopentane Reactivity and Structure
Quantum-Chemical Studies of Reaction Mechanisms
Quantum-chemical calculations have become indispensable tools for analyzing the complex reaction pathways of nitroalkenes like (2-Nitrovinyl)cyclopentane. researchgate.netsemanticscholar.org These methods allow for the detailed exploration of reaction mechanisms, including cycloadditions and Michael additions, by mapping the potential energy surface that connects reactants to products.
The conjugation of the nitro group with the vinyl system makes this compound an excellent electrophile, particularly at the β-carbon of the double bond. This electronic feature dictates its reactivity in various transformations. For instance, in [3+2] cycloaddition reactions involving nitroalkenes, quantum-chemical studies have shown that the process typically occurs through a one-step, asynchronous mechanism. nih.gov This means that while the two new bonds are formed in a single kinetic step, the bond formation does not progress to the same extent at the transition state.
Computational studies on analogous systems, such as the reaction between nitroalkenes and enamines, have identified the formation of intermediates that can be zwitterionic or pseudoradical in nature, depending on the specific reactants and conditions. mdpi.comnih.gov For this compound, quantum-chemical calculations can elucidate whether its reactions proceed via:
Polar Mechanisms: Driven by significant charge transfer between the nitroalkene (acceptor) and a nucleophilic partner (donor). mdpi.com
Stepwise Mechanisms: Involving the formation of a discrete intermediate before proceeding to the final product. semanticscholar.orgacs.org
Concerted Mechanisms: Where bond breaking and bond forming occur simultaneously, albeit often asynchronously. nih.gov
These theoretical investigations provide a microscopic view of the reaction, revealing the flow of electrons and the intricate changes in molecular geometry as the transformation unfolds. researchgate.net
Density Functional Theory (DFT) Applications in Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a powerful and widely used quantum-chemical method for studying the electronic structure and reactivity of organic molecules. numberanalytics.comscm.com Within the framework of Conceptual DFT (CDFT), reactivity indices are calculated to provide a quantitative measure of a molecule's propensity to participate in chemical reactions. mdpi.com
For this compound, key reactivity indices help predict its behavior as an electrophile. The conjugation between the nitro group and the double bond significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electron acceptor. The primary indices used in these predictions are:
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. Nitroalkenes are classified as strong electrophiles, with ω values typically greater than 1.5 eV. nih.govmdpi.com
Global Nucleophilicity Index (N): This measures the electron-donating ability of a molecule. This compound would be expected to have a very low N value, classifying it as a marginal nucleophile. mdpi.com
Local Electrophilicity (Parr Functions): These functions identify the specific atomic sites within a molecule that are most susceptible to nucleophilic attack. For this compound, the β-carbon of the vinyl group is the most electrophilic center. mdpi.com
By comparing the global reactivity indices of this compound with those of potential reaction partners, the feasibility and polar nature of a reaction can be predicted. For example, a large difference in the electrophilicity index (Δω) between a nucleophile and this compound would suggest a polar, and likely facile, reaction. mdpi.com This approach is crucial for predicting regioselectivity in reactions like Diels-Alder or Michael additions, as the interaction between the most electrophilic center of the nitroalkene and the most nucleophilic center of the partner molecule is typically favored. mdpi.com
Table 1: Representative Global Electrophilicity (ω) and Nucleophilicity (N) Indices for Classes of Reactants Relevant to this compound Chemistry (Calculated at B3LYP/6-31G(d) level)
| Compound Class | Example | Electrophilicity (ω) [eV] | Nucleophilicity (N) [eV] | Reference |
| Nitroalkenes | Nitrostyrene | 2.15 | 0.86 | mdpi.com |
| 1-Cyano-1-nitroethene | 3.70 | 0.45 | mdpi.com | |
| Nitroethene | >1.5 | - | nih.gov | |
| Dienes | Cyclopentadiene (B3395910) | 0.83 | 3.32 | mdpi.com |
| Nucleophiles | Diethylamine | - | 3.61 | mdpi.com |
| Pyrrolidine (B122466) | - | 3.96 | mdpi.com |
This table presents illustrative data from analogous systems to demonstrate the application of CDFT indices. Specific values for this compound would require dedicated calculation.
Modeling of Transition States and Intermediates in Transformations
A central application of computational chemistry is the characterization of transition states (TS) and intermediates, which are often fleeting and difficult to observe experimentally. nih.gov DFT calculations are used to locate these critical points on the potential energy surface, providing their geometries, energies, and vibrational frequencies. numberanalytics.com
For reactions involving this compound, modeling would focus on:
Transition State Geometry: In cycloaddition reactions, the TS geometry reveals the degree of synchronicity. For instance, in a Diels-Alder reaction where this compound acts as the dienophile, the C-C bonds being formed may have different lengths in the transition state, indicating an asynchronous process. semanticscholar.org
Activation Energy (ΔE‡): The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction. Lower activation energies correspond to faster reaction rates. DFT can be used to compare the activation energies of competing pathways, thereby predicting the major product. For example, calculations can determine the energy barriers for the formation of endo versus exo products in a cycloaddition, explaining the observed stereoselectivity. semanticscholar.org
Table 2: Illustrative Calculated Activation Energies for Reactions Involving Nitroalkenes
| Reaction Type | Reactants | Method/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
| Homoenolate Reaction | Enals + Nitroalkenes | B3LYP/6-31+G(d) | 18.7 | rsc.org |
| [2+2] Cycloaddition | Enamine + Nitroalkene | M06-2X/6-311+G(d,p) | -5.9 to -8.9 (ΔG°) | acs.org |
| Michael Addition | Malonates + Nitrostyrenes | B3LYP/6-31G(d,p) | - | mdpi.com |
This table shows examples of calculated energy values for analogous reactions to illustrate the type of data obtained from modeling studies. ΔG° represents the Gibbs free energy of reaction, indicating thermodynamic feasibility.
Conformational Analysis and its Impact on Reaction Pathways and Selectivity
The cyclopentane (B165970) ring is not planar. It adopts puckered conformations to relieve torsional strain. libretexts.orgsaskoer.ca The two most common conformations are the envelope , where four carbon atoms are coplanar and the fifth is out of the plane, and the half-chair (or twist), where three atoms are coplanar with the other two displaced on opposite sides of the plane. These conformers rapidly interconvert through a process called pseudorotation.
When a substituent like the 2-nitrovinyl group is attached, it can occupy two distinct positions: pseudo-axial or pseudo-equatorial. The relative stability of these conformers is critical as it can dictate the steric environment around the reactive nitrovinyl moiety.
Computational conformational analysis of this compound would involve:
Identifying Stable Conformers: Calculating the relative energies of the various envelope and half-chair conformations with the substituent in pseudo-axial and pseudo-equatorial positions.
Determining Energy Barriers: Modeling the energy barriers for interconversion (pseudorotation) between these stable conformers.
Analyzing Steric Hindrance: Evaluating how the orientation of the cyclopentyl ring in the lowest-energy conformer presents a more or less hindered face to an approaching reagent.
This analysis is crucial for understanding stereoselectivity. For example, in a Diels-Alder or a catalytic asymmetric Michael reaction, the preferred conformation of the this compound substrate will influence which face of the double bond is more accessible. utdallas.edu A reagent will preferentially approach from the less sterically hindered side, leading to the formation of one stereoisomer over another. The energetic preference for a pseudo-equatorial versus a pseudo-axial substituent can therefore be directly linked to the diastereomeric or enantiomeric excess observed in the reaction products.
Synthetic Applications and Broader Utility of 2 Nitrovinyl Cyclopentane Derivatives
Role as Building Blocks for Complex Carbocyclic and Heterocyclic Structures
(2-Nitrovinyl)cyclopentane and its derivatives serve as key intermediates in the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutically active compounds. The electron-withdrawing nature of the nitro group activates the vinyl moiety, making it an excellent Michael acceptor and a reactive component in various cycloaddition reactions. researchgate.netmdpi.com
One of the prominent applications of this compound derivatives is in [3+2] cycloaddition reactions . These reactions provide a direct route to functionalized cyclopentane (B165970) and cyclopentene (B43876) rings. For instance, palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with electron-deficient olefins, including nitroalkenes, yield vinyl-substituted cyclopentanes. pku.edu.cn This methodology has been successfully applied in the synthesis of complex natural products. Furthermore, organocatalyst-mediated asymmetric [3+2] cycloaddition reactions involving aldehydes and nitroalkenes have been developed to produce chiral substituted cyclopentane frameworks with high stereoselectivity. oup.com
The reactivity of this compound also extends to the formation of heterocyclic systems . Nitroalkenes, in general, are widely used in the synthesis of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions, epoxidations, and [3+2] cycloadditions. researchgate.net For example, the reaction of this compound derivatives with suitable nucleophiles can lead to the formation of pyrrolidines, a common motif in many alkaloids and pharmaceuticals. mdpi.commdpi.com The versatility of the nitro group allows for its subsequent transformation into other functional groups, such as amines, further expanding the synthetic utility. mdpi.com
The following table summarizes some of the key reactions and resulting structures from this compound and its analogs:
| Reaction Type | Reactant(s) | Resulting Scaffold | Significance |
| [3+2] Cycloaddition | Vinylcyclopropanes, Alkenes/Alkynes | Substituted Cyclopentanes/Cyclopentenes | Access to complex carbocycles, natural product synthesis. pku.edu.cn |
| Michael Addition | Nucleophiles (e.g., amines, diones) | Functionalized Cyclopentanes | Formation of C-C and C-heteroatom bonds, precursor to heterocycles. nih.govmdpi.com |
| Domino Michael/Henry Reaction | Aldehydes | Substituted Cyclopentanes | Stereoselective synthesis of chiral cyclopentane frameworks. oup.com |
| [4+2] Cycloaddition | Dienes | Cyclohexene (B86901) derivatives | Construction of six-membered rings. mdpi.com |
| Cascade Reactions | Various partners | Fused and spirocyclic heterocycles | Efficient synthesis of complex polycyclic systems. researchgate.netacs.org |
Contribution to the Development of Novel Synthetic Pathways and Methodologies
The unique reactivity of this compound has spurred the development of new synthetic methods and strategies, particularly in the realm of organocatalysis and cascade reactions. The ability of the nitroalkene moiety to participate in a series of sequential transformations within a single pot has led to efficient and atom-economical syntheses of complex molecules. oup.com
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of this compound and related nitroalkenes. Chiral amines, thioureas, and squaramides have been employed as catalysts to control the stereochemical outcome of Michael additions and other reactions. nih.govmdpi.com For example, diphenylprolinol silyl (B83357) ether has been shown to catalyze the asymmetric [3+2] cycloaddition of aldehydes and nitroalkenes, affording chiral cyclopentanes with excellent diastereo- and enantioselectivities. oup.com These organocatalytic methods offer a greener alternative to traditional metal-catalyzed reactions. nih.gov
Cascade reactions , also known as domino or tandem reactions, initiated by the reaction of this compound derivatives have enabled the rapid construction of intricate molecular architectures. researchgate.netacs.org A notable example is the domino Michael/Henry reaction, where the initial Michael addition of a nucleophile to the nitroalkene is followed by an intramolecular Henry (nitro-aldol) reaction, leading to the formation of highly functionalized cyclopentane rings in a single step. oup.com These cascade sequences are highly valued for their efficiency, as they minimize the need for purification of intermediates and reduce waste generation.
Recent advancements have also seen the use of this compound derivatives in multicomponent reactions (MCRs). An isocyanide-based MCR has been developed for the diastereoselective synthesis of tetrasubstituted cyclopentene adducts, showcasing the potential for rapid skeletal diversification. nih.gov Furthermore, metal-free cascade reactions involving bis(triflyl)ethylation have been developed to synthesize trifluoromethyl)sulfonylated cyclopenta[b]indolines from anilide-derived allenols and alkenols, highlighting the expanding scope of these building blocks. acs.org
The following table details some of the novel synthetic methodologies developed using nitroalkene chemistry on cyclopentane scaffolds:
| Methodology | Key Features | Resulting Products | Significance |
| Organocatalytic Asymmetric Reactions | Use of chiral organocatalysts (e.g., prolinol derivatives, thioureas). | Enantioenriched cyclopentane derivatives. | High stereoselectivity, green chemistry approach. oup.comnih.gov |
| Cascade (Domino) Reactions | Multiple bond-forming events in a single pot. | Complex polycyclic and heterocyclic systems. | High efficiency, atom economy, reduced waste. researchgate.netacs.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | Structurally diverse and complex molecules. | Rapid access to molecular libraries for drug discovery. nih.gov |
| Metal-Free Cyclization Cascades | Avoidance of transition metal catalysts. | Functionalized tricyclic indoline (B122111) cores. | Development of sustainable synthetic methods. acs.org |
Emerging Trends in Nitroalkene Chemistry for Cyclopentane Scaffolds
The field of nitroalkene chemistry, particularly concerning cyclopentane scaffolds, continues to evolve with several emerging trends focused on enhancing synthetic efficiency, molecular complexity, and biological relevance.
One significant trend is the increasing focus on enantioselective synthesis . The development of more sophisticated organocatalysts and chiral ligands for metal-catalyzed reactions is enabling the synthesis of cyclopentane derivatives with precise control over stereochemistry. oup.comnih.gov This is crucial for the preparation of chiral drugs and bioactive molecules, where biological activity is often dependent on a specific stereoisomer.
Another emerging area is the development of one-pot and multicomponent reactions that allow for the rapid assembly of complex molecular scaffolds from simple starting materials. mdpi.comnih.gov These strategies are highly desirable in medicinal chemistry for the generation of diverse compound libraries for high-throughput screening. The integration of computational chemistry and artificial intelligence is also beginning to play a role in the rational design of these complex transformations and the prediction of their outcomes. frontiersin.org
Furthermore, there is a growing interest in the synthesis of spirocyclic and fused-ring systems containing the cyclopentane motif. acs.orgacs.org These three-dimensional structures are of great interest in drug discovery as they can offer improved pharmacological properties compared to their planar counterparts. Cascade reactions involving this compound derivatives are proving to be particularly effective for accessing these challenging architectures.
Finally, the application of photoredox catalysis and other modern synthetic techniques to nitroalkene chemistry is opening up new avenues for reactivity. researchgate.net These methods can enable transformations that are not possible under traditional thermal conditions, leading to the discovery of novel reaction pathways and the synthesis of previously inaccessible cyclopentane derivatives.
The future of this compound chemistry lies in the continued development of innovative synthetic methodologies that push the boundaries of molecular construction, ultimately leading to the discovery of new materials and therapeutic agents.
Q & A
Basic Question: What is the molecular structure and bonding configuration of (2-nitrovinyl)cyclopentane, and how does the nitrovinyl group influence its electronic properties?
Methodological Answer:
The core structure of cyclopentane is a pentagonal ring with five carbons, each bonded to two hydrogens (C5H10), where single covalent bonds create a puckered conformation to reduce strain . The (2-nitrovinyl) substituent introduces a nitro group (-NO2) attached to a vinyl (-CH=CH2) moiety at the second carbon of the cyclopentane ring. This conjugation between the nitro group and the vinyl system alters electron density, increasing electrophilicity at the β-carbon of the vinyl group. Computational methods (e.g., DFT) or spectroscopic techniques like <sup>13</sup>C NMR can quantify this effect by analyzing chemical shifts and charge distribution .
Advanced Question: How can researchers design experiments to synthesize this compound with high regioselectivity?
Methodological Answer:
A plausible route involves nitro-aldol reactions or Michael additions to cyclopentane derivatives. For example:
Nitroethylene Addition : React cyclopentane carbonyl compounds (e.g., cyclopentanone) with nitroethylene under basic conditions (e.g., Knoevenagel condensation).
Catalytic Methods : Use transition-metal catalysts (e.g., Pd or Cu) to couple cyclopentene with nitroalkenes, leveraging π-allyl intermediates for regiocontrol.
Validate regioselectivity via <sup>1</sup>H NMR (vinyl proton splitting patterns) and HPLC to isolate isomers. Kinetic studies under varying temperatures and catalysts can optimize yield .
Advanced Question: What thermodynamic challenges arise when studying this compound’s stability under varying conditions?
Methodological Answer:
The compound’s stability is influenced by:
- Thermal Decomposition : The nitrovinyl group may undergo exothermic decomposition. Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Vapor-Liquid Equilibrium (VLE) : Measure isobaric VLE data with solvents like tetrahydrofuran (THF) using equilibrium stills. Correlate results with activity-coefficient models (e.g., Wilson or Van Laar) to predict phase behavior .
- Pseudorotation Effects : Cyclopentane’s ring puckering (pseudorotation) affects steric interactions with the nitrovinyl group. Analyze via molecular dynamics simulations or X-ray crystallography .
Advanced Question: How can researchers resolve contradictions in reported thermodynamic data for cyclopentane derivatives?
Methodological Answer:
Discrepancies in parameters like critical temperature (Tc) or enthalpy of vaporization (ΔHvap) often stem from:
- Data Sources : Cross-validate NIST ThermoData Engine values with experimental measurements (e.g., calorimetry).
- Model Assumptions : Compare predictive models (e.g., Peng-Robinson vs. SAFT equations of state) for cyclopentane systems. Use sensitivity analysis to identify error-prone assumptions .
Example: For this compound, reconcile experimental ΔHvap with computational predictions by adjusting group-contribution parameters in software like Aspen Plus®.
Advanced Question: What analytical techniques are optimal for detecting this compound in complex matrices (e.g., biological or environmental samples)?
Methodological Answer:
- GC-MS : Ideal for volatile derivatives. Use electron ionization (EI) to fragment the nitrovinyl group (characteristic m/z peaks at 30 [NO<sup>+</sup>] and 77 [C5H9</sup>+]) .
- IR Spectroscopy : Identify nitro (∼1520 cm<sup>-1</sup> asymmetric stretch) and vinyl (∼1650 cm<sup>-1</sup> C=C stretch) functional groups .
- LC-HRMS : For non-volatile samples, employ reverse-phase columns with high-resolution mass detection (e.g., Q-TOF) to distinguish isotopic patterns .
Advanced Question: How does the nitrovinyl group influence this compound’s reactivity in Diels-Alder or cycloaddition reactions?
Methodological Answer:
The electron-deficient nitrovinyl group acts as a dienophile in Diels-Alder reactions. Experimental design considerations:
- Kinetic Studies : Vary diene electron density (e.g., furan vs. anthracene) and monitor reaction rates via <sup>1</sup>H NMR.
- Stereochemical Analysis : Use X-ray crystallography to determine endo/exo selectivity. Computational studies (e.g., DFT) can map transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing charged intermediates .
Advanced Question: What strategies mitigate risks when handling this compound due to its flammability and potential toxicity?
Methodological Answer:
- Ventilation : Use fume hoods for synthesis and purification steps.
- Thermal Monitoring : Embed DSC or adiabatic calorimetry to detect exothermic decomposition during scale-up.
- Toxicology Screening : Conduct Ames tests for mutagenicity and LC50 assays using zebrafish embryos. Reference IFRA standards for handling nitro compounds .
Advanced Question: How can enzyme-mediated synthesis (e.g., GDGT ring synthases) inspire biomimetic routes to this compound derivatives?
Methodological Answer:
Archaeal enzymes like GrsA and GrsB catalyze cyclopentane ring formation in glycerolipids . For biomimetic approaches:
- Enzyme Mimics : Design metal-organic frameworks (MOFs) with radical-generating sites (e.g., Fe or Cu) to replicate SAM-dependent cyclization.
- Substrate Engineering : Use cyclopentane precursors with nitrovinyl "tags" to guide regioselective ring formation. Validate via <sup>13</sup>C isotopic labeling and MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
